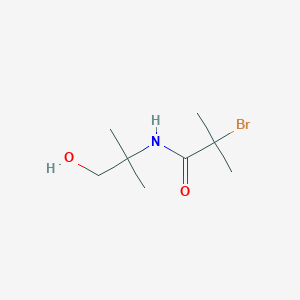

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide

Vue d'ensemble

Description

The compound "2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide" is a brominated amide with potential relevance in various chemical reactions and biological activities. The structure of this compound suggests it may be involved in substitution reactions and could be synthesized through the interaction of bromopropanamides with other chemical entities.

Synthesis Analysis

The synthesis of brominated compounds, such as 2-bromoamides, is a topic of interest due to their versatility in chemical reactions. For instance, 2-bromopropane has been shown to form DNA adducts in vitro, which could elucidate the molecular mechanism of its immunosuppressive effects . Additionally, 2-bromoamides are known for their ability to undergo substitution reactions with various nucleophiles, leading to the synthesis of compounds with biological interest . These reactions can be influenced by factors such as the presence of a catalyst, as seen in the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides .

Molecular Structure Analysis

The molecular structure of bromoamides and their derivatives can be characterized using various spectroscopic and analytical techniques. For example, the N7-Guanine adduct of 2-bromopropane was characterized using UV, 1H-NMR, 13C-NMR, COSY, and mass spectrometry . Similarly, the X-ray structure, Hirshfeld surface analysis, and DFT calculations have been employed to understand the intermolecular interactions in antipyrine-like derivatives, which could provide insights into the structural aspects of related bromoamides .

Chemical Reactions Analysis

Bromoamides participate in a range of chemical reactions. They can react with conjugated bases of β-dicarbonyl compounds to form heterocyclic compounds , and with β-enaminones to yield oxazolidinones and spiro-oxazolidinone derivatives . The base-promoted reactions of bromoamides with lactams can also lead to the formation of spiro-oxazolidinones, which exhibit interesting solvolytic behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoamides are influenced by their molecular structure. The presence of bromine in these compounds allows for techniques like cyclic voltammetry and electroreduction to be used in their analysis . The reactivity of bromoamides with various nucleophiles can lead to the synthesis of a wide array of compounds, including aminoamides, alkoxyamides, and depsipeptides . However, the antimicrobial activity of related compounds, such as 2-chloro(bromo)-(2-methyl)-3-arylpropionamides, has been reported to be low .

Applications De Recherche Scientifique

Synthesis and Solvolytic Behavior

- Chemical Synthesis : The base-promoted reaction of 2-bromo-2-methylpropanamides leads to the formation of spiro-oxazolidinones. These compounds, upon hydrolysis under acidic conditions, yield ω-aminoester amides. This synthesis pathway demonstrates the chemical versatility of 2-bromo-2-methylpropanamides (Scrimin et al., 1988).

Conformational Analysis and Vibrational Spectroscopy

- Electronic Properties and Vibrational Mode Couplings : An experimental and quantum chemical investigation of the electronic properties and vibrational mode couplings of a structure analogous to paracetamol, specifically 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, reveals insights into its molecular behavior. The study highlights the energy differences among E/Z stereoisomers and the influence of different group positions (Viana et al., 2017).

Base-Promoted Reactions

- Formation of Oxazolidinones and Cyclohexanespiro-Oxazolidinones : Reactions of β-enaminones with N-alkyl-2-bromo-2-methylpropanamides result in the formation of oxazolidin-4-ones and spiro-oxazolidinone derivatives. This demonstrates another application in organic synthesis and the potential to create diverse molecular structures (Veronese et al., 1984).

Synthesis of Aminoacetophenone

- Pharmaceutical Synthesis : 4-Aminoacetophenone, a compound with potential pharmaceutical applications, can be synthesized from 4-hydroxyacetophenone and 2-bromo-2-methylpropanamide. This demonstrates the compound's use in creating pharmacologically active molecules (Chun, 2013).

Antihistaminic Activities

- Biological Activities in Drug Development : Derivatives of 2-methylpropanamide have been studied for their antihistaminic and other biological activities, indicating the potential use of 2-bromo-2-methylpropanamides in the development of new therapeutic agents (Arayne et al., 2017).

Inhibitors of Pyruvate Dehydrogenase Kinase

- Potential Therapeutic Applications : Anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid, including derivatives of 2-bromo-2-methylpropanamide, have been optimized as inhibitors of pyruvate dehydrogenase kinase (PDHK). This suggests their potential use in therapeutic applications, particularly in conditions involving inappropriate blood lactate elevation (Bebernitz et al., 2000).

Safety And Hazards

The compound has been labeled with an exclamation mark pictogram, indicating that it may be a hazard. The hazard statement is H302, which means it may be harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO2/c1-7(2,5-11)10-6(12)8(3,4)9/h11H,5H2,1-4H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCDYEZZYNHXSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C(C)(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B3033781.png)

![1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid](/img/structure/B3033793.png)

![3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3033794.png)